(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-(trifluoromethyl)benzyl)propanoic acid
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Overview
Description
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-(trifluoromethyl)benzyl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a trifluoromethylbenzyl group, and a propanoic acid backbone. This compound is often used in peptide synthesis and other organic chemistry applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-(trifluoromethyl)benzyl)propanoic acid typically involves multiple steps:
Fmoc Protection: The amino group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.
Formation of the Propanoic Acid Backbone:
Attachment of the Trifluoromethylbenzyl Group:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, often involving rigorous purification steps such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group.
Reduction: Reduction reactions can be performed on the carbonyl groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
Peptide Synthesis: The Fmoc group is widely used in solid-phase peptide synthesis.
Organic Synthesis: The compound serves as a building block for more complex molecules.
Biology
Bioconjugation: Used in the preparation of bioconjugates for research purposes.
Medicine
Drug Development:
Industry
Material Science: Used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-(trifluoromethyl)benzyl)propanoic acid depends on its application. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted reactions. The trifluoromethylbenzyl group can enhance the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzyl)propanoic acid: Lacks the trifluoromethyl group.
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-methylbenzyl)propanoic acid: Contains a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-(trifluoromethyl)benzyl)propanoic acid imparts unique chemical properties, such as increased lipophilicity and stability, making it distinct from similar compounds.
Properties
Molecular Formula |
C26H22F3NO4 |
---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
(2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-[3-(trifluoromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C26H22F3NO4/c27-26(28,29)18-7-5-6-16(13-18)12-17(24(31)32)14-30-25(33)34-15-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-11,13,17,23H,12,14-15H2,(H,30,33)(H,31,32)/t17-/m1/s1 |
InChI Key |
KVCFKFFRONKFEL-QGZVFWFLSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@@H](CC4=CC(=CC=C4)C(F)(F)F)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC4=CC(=CC=C4)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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